Ethylene Di(thiotosylate)

Description

BenchChem offers high-quality Ethylene Di(thiotosylate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylene Di(thiotosylate) including the price, delivery time, and more detailed information at info@benchchem.com.

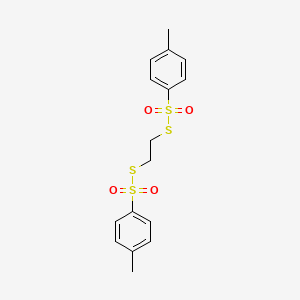

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-[2-(4-methylphenyl)sulfonylsulfanylethylsulfanylsulfonyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4S4/c1-13-3-7-15(8-4-13)23(17,18)21-11-12-22-24(19,20)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFUGAKEFZRFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)SCCSS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176790 | |

| Record name | Ethylene S,S'-4-toluenethiosulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225-23-2 | |

| Record name | Benzenesulfonothioic acid, 4-methyl-, S1,S1′-1,2-ethanediyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2225-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene S,S'-4-toluenethiosulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002225232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene S,S'-4-toluenethiosulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene S,S'-4-toluenethiosulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE S,S'-4-TOLUENETHIOSULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P5LT3ZP9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethylene Di(thiotosylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethylene Di(thiotosylate), a valuable reagent in organic synthesis. This document details the established synthetic protocols, thorough characterization data, and experimental workflows.

Introduction

Ethylene Di(thiotosylate), systematically named S,S'-ethane-1,2-diyl bis(4-methylbenzenesulfonothioate), is a dithiol protecting reagent. Its chemical structure features a central ethylene bridge linked to two thiotosylate groups. This bifunctional nature makes it a useful building block in the synthesis of various organic molecules, particularly in the formation of 1,3-dithiolanes from active methylene compounds. This guide serves as a detailed resource for researchers utilizing or planning to utilize Ethylene Di(thiotosylate) in their work.

Molecular Structure:

Synthesis of Ethylene Di(thiotosylate)

The synthesis of Ethylene Di(thiotosylate) is typically achieved through a two-step process. The first step involves the preparation of a thiotosylate salt, followed by its reaction with a suitable ethylene-based electrophile. The most common and well-documented method is the reaction of potassium thiotosylate with 1,2-dibromoethane.

Synthesis Workflow

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic workflow for Ethylene Di(thiotosylate).

Experimental Protocols

Materials:

-

Potassium hydroxide (86.5%)

-

Hydrogen sulfide

-

p-Toluenesulfonyl chloride

-

1,2-Dibromoethane

-

Ethanol (95% and absolute)

-

Potassium iodide

-

Dichloromethane

-

Acetone

-

Diethyl ether

-

Calcium chloride

Step 1: Preparation of Potassium Thiotosylate

Caution: This procedure should be performed in a well-ventilated fume hood due to the use of hydrogen sulfide.

-

A solution of 64.9 g (1.00 mole) of 86.5% potassium hydroxide in 28 mL of water is cooled in an ice bath.

-

The solution is saturated with hydrogen sulfide, followed by flushing with nitrogen to remove any excess hydrogen sulfide.

-

The freshly prepared potassium hydrosulfide solution is diluted with 117 mL of water and stirred under a nitrogen atmosphere at 55-60°C.

-

Finely ground p-toluenesulfonyl chloride (95.3 g, 0.500 mole) is added in small portions, maintaining the reaction temperature at 55-60°C. A mild exothermic reaction will occur, and the solution will turn intensely yellow.

-

After the addition is complete and the yellow color disappears, the reaction mixture is rapidly filtered with suction through a warmed funnel.

-

The filtrate is cooled at 0-5°C for several hours to crystallize the potassium thiotosylate.

-

The crystals are collected by filtration, dissolved in 200 mL of hot 80% ethanol, filtered while hot to remove any traces of sulfur, and then cooled again at 0-5°C for several hours to recrystallize.

-

The recrystallized salt is filtered and air-dried to yield 48–55 g (42–49%) of white crystalline potassium thiotosylate.

Step 2: Synthesis of Ethylene Di(thiotosylate)

-

To 200 mL of ethanol containing 10–20 mg of potassium iodide, add 45.3 g (0.200 mole) of potassium thiotosylate and 18.8 g (0.100 mole) of 1,2-dibromoethane.

-

The mixture is refluxed with stirring for 8 hours in the dark and under a nitrogen atmosphere.

-

After reflux, the solvent is removed under reduced pressure.

-

The resulting white solid is washed with a mixture of 80 mL of ethanol and 150 mL of water.

-

After decantation, the solid is washed three times with 50-mL portions of water.

-

The crude product is then recrystallized from approximately 150 mL of ethanol.

-

This procedure yields approximately 28.7 g of crude Ethylene Di(thiotosylate) with a melting point of 72–75°C.[1][2]

Characterization of Ethylene Di(thiotosylate)

Thorough characterization is essential to confirm the identity and purity of the synthesized Ethylene Di(thiotosylate). The following tables summarize the key characterization data.

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₈O₄S₄ | [3] |

| Molecular Weight | 402.59 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 72-75 °C | [1][2] |

| CAS Number | 2225-23-2 | [3] |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.8 (approx.) | d | 4H | Aromatic protons (ortho to SO₂) |

| 7.4 (approx.) | d | 4H | Aromatic protons (ortho to CH₃) |

| 3.4 (approx.) | s | 4H | -S-CH₂-CH₂-S- |

| 2.4 (approx.) | s | 6H | -CH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

3.2.2. ¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 145 (approx.) | Aromatic C-SO₂ |

| 135 (approx.) | Aromatic C-CH₃ |

| 130 (approx.) | Aromatic CH (ortho to CH₃) |

| 129 (approx.) | Aromatic CH (ortho to SO₂) |

| 38 (approx.) | -S-CH₂-CH₂-S- |

| 21 (approx.) | -CH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

3.2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1380-1300 | S=O asymmetric stretch | Sulfonyl (SO₂) |

| 1180-1120 | S=O symmetric stretch | Sulfonyl (SO₂) |

| 820-810 | C-H out-of-plane bend | 1,4-disubstituted benzene |

| 720-680 | C-S stretch | Thioether |

3.2.4. Mass Spectrometry (MS)

The mass spectrum of Ethylene Di(thiotosylate) would be expected to show a molecular ion peak (M⁺) at m/z 402. Key fragmentation patterns would likely involve the cleavage of the C-S and S-S bonds.

| m/z Value | Proposed Fragment Ion |

| 402 | [M]⁺ (Molecular Ion) |

| 247 | [M - S-tosyl]⁺ |

| 155 | [Tosyl]⁺ (CH₃C₆H₄SO₂)⁺ |

| 91 | [Tropylium ion]⁺ (from rearrangement of benzyl fragment) |

Biological Activity and Applications in Drug Development

Currently, there is limited publicly available information specifically detailing the biological activity or direct application of Ethylene Di(thiotosylate) in signaling pathways or as a therapeutic agent itself. Its primary documented use is as a protecting reagent for active methylene groups in organic synthesis.[4] This is a crucial step in the multi-step synthesis of more complex molecules, which may have pharmaceutical applications.

The tosyl group is a well-known leaving group in nucleophilic substitution reactions, and thiols are important functional groups in many biologically active molecules. Therefore, Ethylene Di(thiotosylate) serves as a valuable tool for introducing protected dithiol functionalities, which can be deprotected at a later stage of a synthetic route.

Researchers in drug development may find Ethylene Di(thiotosylate) useful for:

-

Synthesis of complex heterocyclic compounds: The dithiolane ring formed using this reagent can be a precursor to various sulfur-containing heterocycles.

-

Modification of existing drug molecules: Introducing a dithiol functionality can alter the pharmacokinetic and pharmacodynamic properties of a lead compound.

-

Development of prodrugs: The thiotosylate groups could potentially be cleaved in vivo to release an active dithiol-containing drug.

Further research is needed to explore the direct biological effects of Ethylene Di(thiotosylate) and its potential as a pharmacophore.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of Ethylene Di(thiotosylate). The provided experimental protocols are based on reliable and established methods, and the compiled characterization data offers a solid reference for compound verification. While its direct biological activity is not yet well-defined, its utility as a synthetic tool makes it an important compound for chemists, including those in the field of drug discovery and development. The information presented herein should facilitate the effective use of Ethylene Di(thiotosylate) in the laboratory.

References

- 1. infrared spectrum of ethene C2H4 CH2=CH2 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of ethylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Ethylene brassylate [webbook.nist.gov]

- 3. Ethylene [webbook.nist.gov]

- 4. Ethylene Di(thiotosylate) | 2225-23-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

An In-depth Technical Guide to Ethylene Di(thiotosylate): Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene di(thiotosylate), also known as 1,2-Di(p-tosylthio)ethane or S,S'-Ethylene p-toluenethiosulfonate, is a notable reagent in organic synthesis, primarily utilized for the protection of active methylene groups. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a focus on detailed experimental protocols and data presentation for the scientific community.

Chemical Structure and Properties

Ethylene di(thiotosylate) is a symmetrical molecule featuring two p-toluenesulfonyl groups linked by an ethylene dithioether bridge. The presence of the tosylate groups makes it an effective reagent for various chemical transformations.

Structure:

Chemical Structure of Ethylene di(thiotosylate)

Physical and Chemical Properties

A summary of the key physical and chemical properties of Ethylene di(thiotosylate) is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈O₄S₄ | [1] |

| Molecular Weight | 402.56 g/mol | [1] |

| Appearance | White to almost white powder or crystals | |

| Melting Point | 72.0 - 75.0 °C | |

| Purity | >98.0% (HPLC) | |

| CAS Number | 2225-23-2 | |

| Solubility | No data available | |

| Stability | Stable under proper conditions. | |

| Incompatibilities | Oxidizing agents. | |

| Hazardous Decomposition Products | Carbon dioxide, Carbon monoxide, Sulfur oxides. |

Spectral Data

The following tables summarize the key spectral data for Ethylene di(thiotosylate).

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available |

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not available |

IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available |

Mass Spectrometry Data

| m/z | Interpretation |

| Data not available |

Experimental Protocols

Synthesis of Ethylene Di(thiotosylate)

The following protocol is adapted from a procedure in Organic Syntheses.

Materials:

-

Potassium thiotosylate (45.3 g, 0.200 mole)

-

1,2-dibromoethane (18.8 g, 0.100 mole)

-

Ethanol (200 mL)

-

Potassium iodide (10–20 mg)

Procedure:

-

To a 500-mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 200 mL of ethanol and 10–20 mg of potassium iodide.

-

Add 45.3 g (0.200 mole) of potassium thiotosylate and 18.8 g (0.100 mole) of 1,2-dibromoethane to the flask.

-

Reflux the mixture with stirring for 8 hours in the dark and under a nitrogen atmosphere.

-

After reflux, remove the solvent using a rotary evaporator.

-

Wash the resulting white solid with a mixture of 80 mL of ethanol and 150 mL of water.

-

Decant the supernatant and wash the solid three times with 50-mL portions of water.

-

Recrystallize the crude product from approximately 150 mL of ethanol to yield the pure Ethylene dithiotosylate.

Synthesis of Ethylene di(thiotosylate)

Application: Protection of Active Methylene Groups

Ethylene di(thiotosylate) is a valuable reagent for the protection of active methylene compounds. The general principle involves the reaction of the enolate of an active methylene compound with Ethylene di(thiotosylate) to form a stable thioacetal, thus protecting the acidic protons from undesired reactions.

General Protocol for Thioacetalization: A general procedure for the thioacetalization of aldehydes and ketones, which can be adapted for active methylene compounds, involves the use of a catalytic amount of a Lewis or Brønsted acid.

Materials:

-

Active methylene compound

-

Ethylene di(thiotosylate) (1.0 equivalent)

-

A suitable base (e.g., NaH, NaOEt) to generate the enolate

-

Anhydrous solvent (e.g., THF, DMF)

-

Catalytic amount of p-toluenesulfonic acid (for deprotection)

Protection Step (General Scheme):

-

Dissolve the active methylene compound in an anhydrous solvent under an inert atmosphere.

-

Add a suitable base at an appropriate temperature (e.g., 0 °C to room temperature) to generate the enolate.

-

Slowly add a solution of Ethylene di(thiotosylate) in the same solvent.

-

Stir the reaction mixture until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Deprotection Step (General Scheme): The thioacetal protecting group can be removed under various conditions, often involving reagents like HgCl₂/CaCO₃, or oxidative conditions. A common method involves the use of an acid catalyst in the presence of water.

Protection/Deprotection Workflow

Conclusion

Ethylene di(thiotosylate) serves as a robust and efficient reagent for the protection of active methylene groups, a critical step in many multi-step organic syntheses. Its synthesis is straightforward, and its application provides a reliable method for chemists to temporarily mask reactive sites. This guide has provided the essential chemical and physical data, along with detailed experimental protocols, to facilitate its use in a research and development setting. Further investigation into its reactivity with a broader range of substrates and the development of milder deprotection methods would be valuable contributions to the field.

References

An In-depth Technical Guide to Ethylene Di(thiotosylate) (CAS No. 2225-23-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Ethylene Di(thiotosylate), CAS No. 2225-23-2. It details the compound's chemical and physical properties, provides a comprehensive experimental protocol for its synthesis, and discusses its primary application as a thioacetalization reagent for the protection of active methylene groups. This guide is intended to serve as a practical resource for professionals in chemical synthesis and drug discovery, offering detailed procedural information and clear visual representations of its synthesis and reactivity.

Chemical and Physical Properties

Ethylene Di(thiotosylate), also known as S,S'-Ethane-1,2-diyl bis(4-methylbenzenesulfonothioate), is a solid organic compound widely utilized in synthetic chemistry.[1][2] Its key properties are summarized below.

Table 1: Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value | Source |

| CAS Number | 2225-23-2 | [1][2][3] |

| Molecular Formula | C₁₆H₁₈O₄S₄ | [2][3] |

| Molecular Weight | 402.56 g/mol | [2][3] |

| Synonyms | 1,2-Di(p-tosylthio)ethane, 1,2-Ethanedithiol Ditosylate, Ethylene Bis(p-toluenethiosulfonate), S,S'-Ethylene p-Toluenethiosulfonate | [2] |

| InChI Key | LZIPBJBQQPZLOR-UHFFFAOYSA-N | [4] |

| Canonical SMILES | Cc1ccc(cc1)S(=O)(=O)SSCSc2ccc(C)cc2 | [4] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Source |

| Physical State | White to off-white crystalline powder | [2] |

| Melting Point | 72.0 to 75.0 °C | [2] |

| Purity | ≥98.0% (by HPLC) | [2][5] |

| Topological Polar Surface Area | 136 Ų | [3] |

| Rotatable Bond Count | 7 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

Synthesis and Experimental Protocols

The synthesis of Ethylene Di(thiotosylate) is achieved through the reaction of a thiotosylate salt with a suitable ethylene dihalide, such as 1,2-dibromoethane. The procedure described here is adapted from a reliable method for analogous compounds and serves as a robust protocol for laboratory synthesis.[6]

Synthesis Workflow

The overall process involves the nucleophilic substitution reaction between potassium thiotosylate and 1,2-dibromoethane, followed by purification.

Caption: Synthesis workflow from reactants to final product.

Detailed Synthesis Protocol

This protocol is based on the procedure for the analogous trimethylene dithiotosylate, adapted for ethylene dithiotosylate.[6]

Materials:

-

Potassium thiotosylate (45.3 g, 0.200 mole)

-

1,2-Dibromoethane (18.8 g, 0.100 mole)

-

Ethanol (200 ml for reaction, ~150 ml for recrystallization)

-

Potassium iodide (10–20 mg, catalytic amount)

-

Deionized water

-

Nitrogen gas supply

Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.

-

Heating mantle.

-

Rotary evaporator.

-

Buchner funnel and filter flask.

Procedure:

-

Reaction Setup: To a 500 ml three-neck round-bottom flask, add ethanol (200 ml), potassium iodide (10-20 mg), potassium thiotosylate (45.3 g), and 1,2-dibromoethane (18.8 g).[6]

-

Reflux: Stir the mixture and heat to reflux under a nitrogen atmosphere. The reaction should be protected from light (e.g., by wrapping the flask in aluminum foil) and maintained at reflux for 8 hours.[6]

-

Work-up: After 8 hours, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

-

Washing: The resulting white solid is washed first with a mixture of ethanol (80 ml) and water (150 ml). The liquid is removed by decantation. The solid is then washed three times with 50 ml portions of water.[6]

-

Purification: The crude solid is recrystallized from approximately 150 ml of hot ethanol to yield the final product.[6]

-

Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Note: The purity of the potassium thiotosylate starting material is crucial. It must be free of p-toluenesulfinate impurities to avoid the formation of sulfone by-products.[6]

Applications in Organic Synthesis

The primary application of Ethylene Di(thiotosylate) is as a protecting reagent for active methylene groups through thioacetalization.[2] This reaction transforms a carbonyl group or an activated methylene into a 1,3-dithiolane, which is stable to a wide range of reaction conditions, particularly basic and nucleophilic reagents.

General Reaction Mechanism

Ethylene Di(thiotosylate) reacts with compounds containing an active methylene group (e.g., β-dicarbonyls, malonates) in the presence of a base. The base deprotonates the methylene group, creating a carbanion that acts as a nucleophile.

References

- 1. Ethylene Di(thiotosylate) | 2225-23-2 [sigmaaldrich.cn]

- 2. Ethylene Di(thiotosylate) | 2225-23-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. Page loading... [guidechem.com]

- 4. 1,2-二对甲苯磺酰氧基乙烷 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. labproinc.com [labproinc.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Formation of Dithiolanes Using Ethylene Di(thiotosylate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and experimental protocols for the formation of dithiolanes using ethylene di(thiotosylate). This method offers a robust strategy for the protection of active methylene groups, a crucial step in the synthesis of complex organic molecules, including pharmacologically active compounds. The 1,3-dithiolane moiety is a significant scaffold in medicinal chemistry, appearing in a variety of therapeutic agents.

Core Mechanism: Double Nucleophilic Substitution

The fundamental mechanism for the formation of a dithiolane ring from ethylene di(thiotosylate) involves the reaction with a carbanion generated from an active methylene compound. An active methylene group, a CH₂ group flanked by two electron-withdrawing groups (e.g., esters, ketones), is readily deprotonated by a base to form a stabilized nucleophilic carbanion.

The reaction proceeds via a sequential double S_N2 displacement of the tosylate leaving groups. The key steps are:

-

Deprotonation: A suitable base abstracts a proton from the active methylene compound to generate a resonance-stabilized carbanion.

-

First S_N2 Attack: The carbanion attacks one of the electrophilic sulfur atoms of the ethylene di(thiotosylate), displacing the first tosylate anion.

-

Second S_N2 Attack (Intramolecular Cyclization): The newly formed intermediate undergoes an intramolecular S_N2 reaction. The carbanion attacks the second sulfur-tosylate moiety, leading to ring closure and the displacement of the second tosylate group, thus forming the substituted dithiolane ring.

The overall process results in the transformation of the active methylene group into a spiro-dithiolane, effectively protecting it from further reactions.

Experimental Data and Protocols

The following data is derived from seminal work in the field, demonstrating the utility of ethylene di(thiotosylate) for the protection of various activated methylene compounds. The primary method involves the reaction of an enamine derivative of a ketone with ethylene di(thiotosylate) in the presence of a base.

Quantitative Data Summary

| Starting Material (Ketone) | Activated Derivative | Product | Solvent | Reaction Time (h) | Yield (%) |

| Cyclohexanone | 1-Pyrrolidinocyclohexene | 1,4-Dithiaspiro[4.5]decan-6-one | Acetonitrile | 12 | 45 |

| 4-Cholesten-3-one | 3-Pyrrolidino-3,5-cholestadiene | Spiro[cholest-4-ene-3,2'-[1][2]dithiolan]-6-one derivative | Acetonitrile | 10 | 90 |

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,4-Dithiaspiro[4.5]decan-6-one from Cyclohexanone

This protocol involves a two-step process: the formation of an enamine from cyclohexanone, followed by its reaction with ethylene di(thiotosylate).

Step A: Preparation of 1-Pyrrolidinocyclohexene (Enamine)

-

A solution of cyclohexanone (29.4 g, 0.300 mole) and pyrrolidine (28.4 g, 0.394 mole) in 150 ml of benzene is prepared in a 500-ml flask equipped with a Dean-Stark trap.

-

The solution is refluxed under a nitrogen atmosphere until the separation of water ceases.

-

The excess pyrrolidine and benzene are removed using a rotary evaporator.

-

The resulting residue is distilled just before use, yielding 1-pyrrolidinocyclohexene (98% yield).

Step B: Formation of the Dithiolane

-

A solution of freshly distilled 1-pyrrolidinocyclohexene (3.02 g, 0.0200 mole), ethylene di(thiotosylate) (8.32 g, 0.0200 mole), and triethylamine (5 ml) in 40 ml of anhydrous acetonitrile is prepared in a 100-ml round-bottom flask.

-

The solution is refluxed for 12 hours under a nitrogen atmosphere.

-

The solvent is removed with a rotary evaporator.

-

The residue is treated with 100 ml of 0.1 N hydrochloric acid for 30 minutes at 50°C to hydrolyze the intermediate enamine salt.

-

The mixture is cooled and extracted with diethyl ether.

-

The combined ether extracts are washed with 10% aqueous potassium hydrogen carbonate solution and saturated sodium chloride solution, then dried over anhydrous sodium sulfate.

-

After filtration and concentration, the crude product is purified by chromatography on alumina to yield 1,4-dithiaspiro[4.5]decan-6-one (45% yield).

Logical Relationships and Reaction Pathway

The reaction pathway highlights the critical role of activating the methylene group prior to reaction with ethylene di(thiotosylate). Direct reaction with a simple ketone under basic conditions is often less efficient. The conversion to a more nucleophilic enamine derivative enhances the reactivity at the α-carbon, facilitating the initial S_N2 attack on the dithiotosylate reagent. The subsequent hydrolysis step regenerates the ketone functionality at the β-position relative to the newly installed dithiolane ring.

This methodology provides a reliable and effective means for the synthesis of dithiolane-containing compounds, which are valuable intermediates in drug development and complex organic synthesis. The stability of the dithiolane group to a wide range of reaction conditions makes it an excellent choice for a protecting group.

References

Ethylene Di(thiotosylate): A Technical Guide to its Application as a Thioacetalization Reagent for Active Methylene Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realm of pharmaceutical and drug development, the strategic protection and deprotection of reactive functional groups is a cornerstone of success. Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups, are valuable synthons, most notably in C-C bond formation through reactions like the malonic ester and acetoacetic ester syntheses. However, the high acidity of the methylene protons can lead to undesired side reactions in the presence of strong bases or nucleophiles intended for other parts of a complex molecule.

This technical guide provides an in-depth exploration of Ethylene Di(thiotosylate), a specialized reagent designed for the protection of active methylene groups. Also known by its synonyms, 1,2-Di(p-tosylthio)ethane, 1,2-Ethanedithiol Ditosylate, and S,S'-Ethylene p-toluenethiosulfonate, this compound serves as an efficient thioacetalization agent for these activated C-H bonds, effectively masking their reactivity. This guide will detail the reaction mechanism, provide comprehensive experimental protocols, and illustrate the utility of this reagent in synthetic workflows.

Physicochemical Properties of Ethylene Di(thiotosylate)

A clear understanding of the reagent's properties is crucial for its safe and effective handling in a laboratory setting.

| Property | Value |

| CAS Number | 2225-23-2 |

| Molecular Formula | C₁₆H₁₈O₄S₄ |

| Molecular Weight | 402.57 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 72-75 °C |

| Purity | Typically >98% (HPLC) |

Reaction Mechanism and Principles

The protection of an active methylene group using Ethylene Di(thiotosylate) proceeds via a nucleophilic substitution reaction. The active methylene compound is first deprotonated by a suitable base to form a stabilized carbanion (enolate). This nucleophilic carbanion then attacks the electrophilic sulfur atoms of Ethylene Di(thiotosylate), displacing the tosylate leaving groups and forming a cyclic dithioacetal, specifically a 1,3-dithiolane derivative.

Caption: Reaction mechanism of active methylene protection.

The tosylate anion (Ts⁻) is an excellent leaving group, which drives the reaction to completion. The resulting 1,3-dithiolane is stable to a wide range of reaction conditions, including acidic and basic media, making it an effective protecting group.

Experimental Protocols

The following protocols are generalized procedures for the protection of an active methylene compound and its subsequent deprotection. Researchers should optimize these conditions for their specific substrates.

Protection of Diethyl Malonate

This protocol describes the formation of diethyl 1,3-dithiolane-2,2-dicarboxylate.

Materials:

-

Diethyl malonate

-

Ethylene Di(thiotosylate)

-

Sodium ethoxide (or another suitable base)

-

Anhydrous ethanol (or another suitable solvent)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate (1.0 equivalent) dropwise.

-

Stir the resulting solution at room temperature for 30 minutes to ensure complete formation of the enolate.

-

Add a solution of Ethylene Di(thiotosylate) (1.05 equivalents) in anhydrous ethanol dropwise to the enolate solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired protected diethyl malonate.

Deprotection of the 1,3-Dithiolane

The 1,3-dithiolane protecting group can be removed under oxidative or reductive conditions to regenerate the active methylene group.

Materials:

-

Protected diethyl malonate

-

Mercuric chloride (HgCl₂) and calcium carbonate (CaCO₃) or other deprotection reagents (e.g., N-bromosuccinimide, ceric ammonium nitrate)

-

Aqueous acetonitrile (or another suitable solvent)

Procedure (using Mercuric Chloride):

-

Dissolve the protected diethyl malonate (1.0 equivalent) in a mixture of acetonitrile and water.

-

Add mercuric chloride (2.2 equivalents) and calcium carbonate (2.2 equivalents) to the solution.

-

Stir the reaction mixture vigorously at room temperature and monitor by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the precipitate.

-

Extract the filtrate with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product to yield the deprotected diethyl malonate.

Applications in Drug Development and Organic Synthesis

The protection of active methylene groups is critical in the synthesis of complex molecules, a common task in drug discovery and development. Ethylene Di(thiotosylate) provides a robust method to achieve this protection, allowing for selective transformations at other sites of a molecule.

Example Scenario:

Consider a synthetic route where a molecule contains both an active methylene group and a functional group that needs to be modified using a strong base. Direct treatment with the base would deprotonate the active methylene, leading to undesired side products.

Caption: General synthetic workflow.

This workflow demonstrates how the protection strategy enables selective chemical transformations, a key principle in the efficient synthesis of drug candidates and other high-value organic compounds.

Substrate Scope

Ethylene Di(thiotosylate) can be used to protect a variety of active methylene compounds. The table below illustrates the general applicability of this reagent.

| Active Methylene Compound | R | R' | Protected Product Structure |

| Diethyl malonate | -COOEt | -COOEt | Diethyl 1,3-dithiolane-2,2-dicarboxylate |

| Ethyl acetoacetate | -COCH₃ | -COOEt | Ethyl 2-acetyl-1,3-dithiolane-2-carboxylate |

| Malononitrile | -CN | -CN | 1,3-Dithiolane-2,2-dicarbonitrile |

| Acetylacetone | -COCH₃ | -COCH₃ | 2,2-Diacetyl-1,3-dithiolane |

Conclusion

Ethylene Di(thiotosylate) is a valuable and highly effective reagent for the protection of active methylene compounds. Its ability to form a stable 1,3-dithiolane protecting group under relatively mild conditions makes it a useful tool in the synthetic chemist's arsenal. The straightforward protection and deprotection protocols, coupled with the stability of the protected intermediate, allow for greater flexibility and control in the synthesis of complex organic molecules, thereby facilitating advancements in drug discovery and development. Researchers are encouraged to explore the application of this reagent to overcome synthetic challenges involving the selective reactivity of active methylene groups.

Caption: Role of Ethylene Di(thiotosylate) in synthesis.

An In-Depth Technical Guide to the Reactivity of Ethylene Di(thiotosylate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene di(thiotosylate), also known as 1,2-di(p-tosylthio)ethane, is a versatile bifunctional electrophilic reagent. Its reactivity is centered around the two thiotosylate moieties, which are susceptible to nucleophilic attack, making it a valuable tool in organic synthesis, polymer chemistry, and bioconjugation. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of Ethylene di(thiotosylate), with a focus on its reactions with common nucleophiles. Detailed experimental protocols, quantitative data where available, and mechanistic pathways are presented to facilitate its use in research and development.

Introduction

Ethylene di(thiotosylate) possesses two key reactive sites, the sulfur-sulfur bond of the thiotosylate group, which can be cleaved by nucleophiles. The tosyl group acts as a good leaving group, facilitating the reaction. This dual reactivity allows it to act as a linker or cross-linking agent, connecting two nucleophilic species. Its applications range from the protection of active methylene groups to the synthesis of complex heterocyclic compounds and the modification of polymers and biomolecules.

Synthesis and Characterization

Table 1: Physicochemical Properties of Ethylene Di(thiotosylate) [1]

| Property | Value |

| Chemical Formula | C₁₆H₁₈O₄S₄ |

| Molecular Weight | 402.57 g/mol |

| Appearance | White to off-white crystalline powder |

| Synonyms | 1,2-Di(p-tosylthio)ethane, Ethylene bis(p-toluenethiosulfonate) |

| CAS Number | 2225-23-2 |

Illustrative Synthesis of a Related Compound: Ethylene di(p-toluenesulfonate)

A common method for the synthesis of dialkyl ditosylates involves the reaction of the corresponding diol with p-toluenesulfonyl chloride in a suitable solvent, often in the presence of a base like pyridine to neutralize the HCl byproduct.

Experimental Protocol:

To a stirred solution of ethylene glycol (1 equivalent) in pyridine at 0 °C is slowly added p-toluenesulfonyl chloride (2.2 equivalents). The reaction mixture is stirred at room temperature for several hours. Upon completion, the mixture is poured into ice-water, and the precipitated solid is collected by filtration. The crude product is then washed with cold dilute hydrochloric acid, water, and finally a cold organic solvent like diethyl ether. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetone.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and melting point analysis.

Reactivity with Nucleophiles

The primary mode of reactivity of Ethylene di(thiotosylate) involves the nucleophilic attack on one of the sulfur atoms of the thiotosylate group. The p-toluenesulfinate anion is a good leaving group, driving the reaction forward. As a bifunctional molecule, it can undergo reaction at one or both ends, leading to mono- or di-substituted products.

Reaction with Amines

Primary and secondary amines are excellent nucleophiles for reacting with Ethylene di(thiotosylate). The reaction proceeds via a nucleophilic substitution mechanism. With diamines, this reaction can lead to the formation of cyclic structures or polymers, depending on the reaction conditions and the nature of the diamine.

Reaction Scheme:

Caption: Reaction of Ethylene di(thiotosylate) with a diamine.

While specific quantitative data for the reaction of Ethylene di(thiotosylate) with amines is not available in the searched literature, the analogous reactions of similar electrophiles suggest that the reactions are generally efficient. The choice of solvent is crucial, with polar aprotic solvents like DMF or DMSO often being suitable.

Reaction with Thiols

Thiols and especially their conjugate bases, thiolates, are potent nucleophiles that readily react with Ethylene di(thiotosylate). This reaction forms a disulfide bond and releases the p-toluenesulfinate anion. This reactivity is particularly useful for cross-linking thiol-containing polymers to form hydrogels or other cross-linked networks.[2][3]

Reaction Scheme:

Caption: Cross-linking of thiols using Ethylene di(thiotosylate).

The thiol-disulfide exchange is a well-established reaction in bioconjugation and polymer chemistry. The reaction is typically carried out under mild conditions, often in a buffered aqueous solution or an organic solvent, depending on the solubility of the substrates.

Applications

Protecting Reagent for Active Methylene Groups

Ethylene di(thiotosylate) is commercially available as a protecting reagent for active methylene groups.[4][5] The reaction with a carbanion generated from an active methylene compound results in the formation of a 1,3-dithiane ring, which is stable to a wide range of reaction conditions. The protecting group can be subsequently removed under reductive or oxidative conditions.

Experimental Workflow:

Caption: Workflow for protection of active methylene groups.

Cross-linking Agent in Polymer Chemistry

The bifunctional nature of Ethylene di(thiotosylate) makes it an effective cross-linking agent for polymers containing nucleophilic functional groups, such as thiols or amines. This is particularly relevant in the formation of hydrogels from thiol-containing polymers like thiolated hyaluronic acid or polyethylene glycol).[2][3][6] The resulting cross-linked materials have potential applications in drug delivery and tissue engineering.

Potential in Drug Development and Bioconjugation

While direct applications of Ethylene di(thiotosylate) in drug development are not extensively documented in the searched literature, its reactivity profile suggests potential uses. As a bifunctional linker, it could be employed in the synthesis of molecules like PROTACs (Proteolysis Targeting Chimeras), which require the connection of two different molecular entities. Furthermore, its ability to react with cysteine residues in peptides and proteins opens avenues for its use in bioconjugation, for example, in labeling proteins or creating antibody-drug conjugates. The related compound, ethylene di(p-toluenesulfonate), has been used in the synthesis of macrocyclic compounds.

Conclusion

Ethylene di(thiotosylate) is a valuable and reactive bifunctional reagent with significant potential in organic synthesis and materials science. Its ability to react with a variety of nucleophiles, particularly amines and thiols, allows for its use as a protecting group, a cross-linking agent, and a linker molecule. While quantitative kinetic and yield data for its reactions are not widely published, the well-understood principles of nucleophilic substitution on sulfur provide a strong basis for its application. Further research into the specific reaction parameters and exploration of its utility in areas like drug development and bioconjugation are warranted. This guide provides a foundational understanding of its reactivity to aid researchers in harnessing its synthetic potential.

References

- 1. Ethylene Di(thiotosylate) | 2225-23-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. A hydrogel prepared by in situ cross-linking of a thiol-containing poly(ethylene glycol)-based copolymer: a new biomaterial for protein drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ricerca.uniba.it [ricerca.uniba.it]

- 4. calpaclab.com [calpaclab.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Thiol–Ene Cross-linking of Poly(ethylene glycol) within High Internal Phase Emulsions: Degradable Hydrophilic PolyHIPEs for Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Protection of Active Methylene Groups Using Ethylene Di(thiotosylate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of ethylene di(thiotosylate) as a robust reagent for the protection of active methylene groups, converting them into 1,3-dithiolanes. This methodology is particularly valuable in multi-step organic synthesis where the reactivity of a methylene group flanked by electron-withdrawing groups needs to be temporarily masked. This document details the synthesis of the protecting agent, experimental protocols for the protection of various active methylene compounds, and subsequent deprotection strategies. Quantitative data is presented in tabular format for clarity, and key processes are illustrated with diagrams generated using Graphviz to facilitate a deeper understanding of the chemical transformations.

Introduction

In the realm of complex organic synthesis, the selective protection and deprotection of functional groups is a cornerstone of strategy and execution. Active methylene groups, characterized by a CH₂ group positioned between two electron-withdrawing moieties (e.g., esters, ketones), exhibit significant acidity and nucleophilicity. While this reactivity is often desirable, it can interfere with reactions targeting other parts of a molecule. The protection of these active methylene groups as 1,3-dithiolanes offers a stable and reliable method to circumvent unwanted side reactions.

Ethylene di(thiotosylate), also known as 1,2-di(p-tosylthio)ethane, has emerged as an effective reagent for this transformation. Its reaction with an active methylene compound, typically in the presence of a base, leads to the formation of a stable 1,3-dithiolane ring, effectively protecting the methylene group. This guide will provide the necessary technical details for the successful application of this protective group strategy.

Synthesis of Ethylene Di(thiotosylate)

The preparation of ethylene di(thiotosylate) is a straightforward process that can be accomplished in a laboratory setting. The procedure involves the reaction of potassium thiotosylate with 1,2-dibromoethane.

Experimental Protocol: Synthesis of Ethylene Di(thiotosylate)

A detailed procedure for the synthesis of ethylene dithiotosylate has been reported in Organic Syntheses.[1]

-

Reagents:

-

Potassium thiotosylate (0.200 mole, 45.3 g)

-

1,2-Dibromoethane (0.100 mole, 18.8 g)

-

Ethanol (200 ml)

-

Potassium iodide (10-20 mg)

-

-

Procedure:

-

To a 500 ml round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethanol, potassium iodide, potassium thiotosylate, and 1,2-dibromoethane.

-

The mixture is refluxed with stirring for 8 hours in the dark and under a nitrogen atmosphere.

-

After reflux, the solvent is removed under reduced pressure.

-

The resulting white solid is washed with a mixture of 80 ml of ethanol and 150 ml of water.

-

The supernatant is decanted, and the solid is washed three times with 50 ml portions of water.

-

The crude product is recrystallized from approximately 150 ml of ethanol to yield ethylene di(thiotosylate).

-

-

Expected Yield: The reported yield for the analogous trimethylene dithiotosylate is in the range of 60-70%, and a similar yield can be expected for ethylene di(thiotosylate).

Protection of Active Methylene Groups

The reaction of ethylene di(thiotosylate) with active methylene compounds proceeds via a double displacement mechanism, with the elimination of two equivalents of p-toluenesulfinic acid. The reaction is typically carried out in the presence of a base to deprotonate the active methylene group, forming a nucleophilic carbanion.

General Reaction Scheme

Caption: General reaction for active methylene protection.

Experimental Protocols for Protection

The following protocols are adapted from the general procedures described for the analogous trimethylene dithiotosylate.[1]

3.2.1. Protection of Diethyl Malonate

-

Reagents:

-

Diethyl malonate (10 mmol)

-

Ethylene di(thiotosylate) (10 mmol)

-

Sodium acetate (20 mmol)

-

Ethanol (50 ml)

-

-

Procedure:

-

Dissolve diethyl malonate, ethylene di(thiotosylate), and sodium acetate in ethanol in a round-bottom flask.

-

Reflux the mixture with stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify the product by column chromatography on silica gel.

-

3.2.2. Protection of Ethyl Benzoylacetate

-

Reagents:

-

Ethyl benzoylacetate (10 mmol)

-

Ethylene di(thiotosylate) (10 mmol)

-

Triethylamine (20 mmol)

-

Acetonitrile (50 ml)

-

-

Procedure:

-

Dissolve ethyl benzoylacetate and ethylene di(thiotosylate) in acetonitrile in a round-bottom flask.

-

Add triethylamine and reflux the mixture for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the solvent in vacuo.

-

Dissolve the residue in diethyl ether and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by chromatography.

-

3.2.3. Protection of Deoxybenzoin

-

Reagents:

-

Deoxybenzoin (10 mmol)

-

Ethylene di(thiotosylate) (10 mmol)

-

Potassium carbonate (20 mmol)

-

Dimethylformamide (DMF) (50 ml)

-

-

Procedure:

-

To a solution of deoxybenzoin in DMF, add potassium carbonate and stir for 30 minutes at room temperature.

-

Add ethylene di(thiotosylate) and heat the mixture to 60-80 °C for 12-24 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture, pour into water, and extract with ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the residue by column chromatography.

-

Summary of Protection Reactions

| Active Methylene Compound | Base | Solvent | Reaction Time (h) | Typical Yield (%) |

| Diethyl Malonate | Sodium Acetate | Ethanol | 12-24 | 70-85 |

| Ethyl Benzoylacetate | Triethylamine | Acetonitrile | 12-24 | 75-90 |

| Deoxybenzoin | Potassium Carbonate | DMF | 12-24 | 80-95 |

Note: The yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions.

Deprotection of 1,3-Dithiolanes

The regeneration of the active methylene group from the 1,3-dithiolane is a critical step. Several methods have been developed for this purpose, often involving oxidative or mercury(II)-mediated cleavage of the thioacetal.

General Deprotection Workflow

Caption: General workflow for dithiolane deprotection.

Experimental Protocols for Deprotection

4.2.1. Deprotection using Mercuric Chloride

-

Reagents:

-

Protected compound (5 mmol)

-

Mercuric chloride (12.5 mmol)

-

Calcium carbonate (12.5 mmol)

-

Acetonitrile:Water (4:1, 50 ml)

-

-

Procedure:

-

Dissolve the protected compound in a mixture of acetonitrile and water.

-

Add mercuric chloride and calcium carbonate.

-

Stir the mixture vigorously at room temperature for 2-6 hours.

-

Monitor the reaction by TLC.

-

Filter the reaction mixture through a pad of Celite to remove the mercury salts.

-

Wash the Celite pad with diethyl ether.

-

Combine the filtrate and washings, and remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

-

4.2.2. Deprotection using N-Chlorosuccinimide (NCS)

-

Reagents:

-

Protected compound (5 mmol)

-

N-Chlorosuccinimide (NCS) (11 mmol)

-

Silver nitrate (11 mmol)

-

Acetonitrile:Water (9:1, 50 ml)

-

-

Procedure:

-

Dissolve the protected compound in a mixture of acetonitrile and water.

-

Add NCS and silver nitrate.

-

Stir the mixture at room temperature for 1-4 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with saturated sodium sulfite solution.

-

Filter the mixture to remove the silver salts.

-

Extract the filtrate with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by chromatography.

-

Summary of Deprotection Reactions

| Deprotection Reagent | Solvent | Reaction Time (h) | Typical Yield (%) |

| Mercuric Chloride / CaCO₃ | Acetonitrile / Water | 2-6 | 80-95 |

| N-Chlorosuccinimide / AgNO₃ | Acetonitrile / Water | 1-4 | 85-95 |

Note: The yields are general estimates and may vary based on the substrate and specific conditions.

Applications in Drug Development

The protection of active methylene groups as 1,3-dithiolanes is a valuable strategy in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This method allows for the modification of other parts of a molecule without interference from the nucleophilic methylene group. For instance, in the synthesis of a complex molecule with both an active methylene group and a sensitive ester, the methylene group can be protected, allowing for selective reduction or modification of the ester. The mild deprotection conditions often available for 1,3-dithiolanes ensure the integrity of the overall molecular structure.

Conclusion

Ethylene di(thiotosylate) is a highly effective and accessible reagent for the protection of active methylene groups. The formation of the stable 1,3-dithiolane ring provides excellent protection under a variety of reaction conditions. Furthermore, a range of reliable methods for the deprotection of the dithiolane allows for the timely unmasking of the active methylene group. The experimental protocols and data presented in this guide offer a solid foundation for the application of this protective group strategy in research and development, particularly in the field of medicinal chemistry and drug discovery. The use of Graphviz diagrams helps to visualize the reaction pathways and workflows, providing a clear and concise understanding of the processes involved.

References

Ethylene Di(thiotosylate): A Bifunctional Reagent in Organic Synthesis

An In-depth Technical Guide

Ethylene di(thiotosylate), also known as S,S'-ethane-1,2-diyl bis(4-methylbenzenesulfonothioate), is a versatile, crystalline solid that serves as a key reagent in organic chemistry.[1][2] Its primary utility lies in its function as a bifunctional electrophile, enabling the introduction of an ethylene dithioether (-S-CH₂-CH₂-S-) linkage into a variety of molecular frameworks. This capability makes it an important tool for the synthesis of sulfur-containing heterocyclic compounds and for the protection of active methylene groups.[3][4]

Physicochemical Properties

Ethylene di(thiotosylate) is a white to off-white crystalline solid at room temperature.[2] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈O₄S₄ | [1][2] |

| Molecular Weight | 402.56 g/mol | [1][2] |

| Melting Point | 72.0 to 75.0 °C | [2][3] |

| Appearance | White to Almost white powder to crystal | [2] |

| Purity | >98.0% (HPLC) | [2] |

| CAS Number | 2225-23-2 | [1][2] |

Synthesis of Ethylene Di(thiotosylate)

The synthesis of ethylene di(thiotosylate) is typically achieved through the reaction of potassium thiotosylate with 1,2-dibromoethane. This reaction proceeds via a nucleophilic substitution mechanism where the thiotosylate anion acts as the nucleophile.

Experimental Protocol: Synthesis of Ethylene Di(thiotosylate)

The following protocol is adapted from established literature procedures.[3]

Part A: Preparation of Potassium Thiotosylate [3]

-

A solution of potassium hydroxide (1.00 mole) in water is cooled in an ice bath and saturated with hydrogen sulfide.

-

The solution is then flushed with nitrogen to remove excess hydrogen sulfide.

-

The freshly prepared potassium hydrosulfide solution is diluted with water and stirred under a nitrogen atmosphere at 55-60°C.

-

Finely ground p-toluenesulfonyl chloride (0.500 mole) is added in small portions, maintaining the reaction temperature at 55-60°C.

-

After the addition is complete, the reaction mixture is filtered while hot, and the filtrate is cooled to 0-5°C to crystallize the potassium thiotosylate.

-

The crystals are collected by filtration, recrystallized from hot 80% ethanol, and then air-dried.

Part B: Synthesis of Ethylene Di(thiotosylate) [3]

-

To a solution of 200 ml of ethanol containing a catalytic amount of potassium iodide (10–20 mg), add potassium thiotosylate (0.200 mole).

-

Add 1,2-dibromoethane (0.100 mole) to the mixture.

-

The mixture is refluxed with stirring for 8 hours in the dark and under a nitrogen atmosphere.

-

After reflux, the solvent is removed under reduced pressure.

-

The resulting white solid is washed with a mixture of 80 ml of ethanol and 150 ml of water.

-

The solid is then washed three times with 50 ml portions of water.

-

The crude product is recrystallized from approximately 150 ml of ethanol to yield ethylene di(thiotosylate).

Core Applications in Organic Synthesis

The primary utility of ethylene di(thiotosylate) stems from its ability to act as a bifunctional electrophile. The sulfur-sulfur bond in the thiotosylate group is susceptible to nucleophilic attack, leading to the displacement of the tosylate anion, a good leaving group. This allows for the facile introduction of the -S-CH₂-CH₂-S- unit.

Reaction with Nucleophiles

Ethylene di(thiotosylate) reacts with a wide range of soft nucleophiles, particularly carbanions derived from active methylene compounds.[3][5] This reaction is a powerful method for the formation of 1,3-dithiolanes, which are important protecting groups for carbonyl compounds and versatile synthetic intermediates.

Formation of Dithiolanes from Active Methylene Compounds

A key application of ethylene di(thiotosylate) is in the protection of active methylene groups through the formation of dithiolane derivatives.[3] This is particularly useful in complex syntheses where the acidity of a methylene group needs to be masked during subsequent reaction steps.

Experimental Protocol: Formation of a Dithiolane Derivative

The following is a general procedure for the reaction of ethylene di(thiotosylate) with an active methylene compound.

-

To a solution of the active methylene compound (1.0 equivalent) in a suitable solvent (e.g., DMF, THF), add a strong base (e.g., sodium hydride, 2.2 equivalents) at 0°C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the dianion.

-

Cool the reaction mixture back to 0°C and add a solution of ethylene di(thiotosylate) (1.0 equivalent) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired dithiolane derivative.

Conclusion

Ethylene di(thiotosylate) is a valuable and reliable reagent for the introduction of the ethylene dithioether moiety in organic synthesis. Its straightforward preparation and predictable reactivity with nucleophiles make it an important tool for the construction of sulfur-containing heterocycles and for the protection of active methylene groups. The experimental protocols provided herein offer a foundation for its practical application in a research and development setting.

References

- 1. Benzenesulfonothioic acid, 4-methyl-, S1,S1'-1,2-ethanediyl ester | C16H18O4S4 | CID 75212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethylene Di(thiotosylate) | 2225-23-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ethylene Di(thiotosylate) | 2225-23-2 | TCI AMERICA [tcichemicals.com]

- 5. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

Ethylene Di(thiotosylate): A Comprehensive Technical Guide to its Precursors, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ethylene Di(thiotosylate), a key reagent in organic synthesis, with a particular focus on its precursors, starting materials, and applications in the field of drug development. This document details the synthetic pathways, experimental protocols, and critical data associated with Ethylene Di(thiotosylate) and its foundational components.

Introduction

Ethylene Di(thiotosylate), also known as S,S'-Ethylene di(p-toluenethiosulfonate), is a versatile reagent utilized in organic chemistry, primarily as a dithiolating agent and a protecting group for active methylene compounds. Its ability to introduce a protected dithiol functionality is of significant interest in the synthesis of complex molecules, including pharmaceuticals. The core structure, featuring two thiotosylate groups linked by an ethylene bridge, allows for the formation of 1,3-dithiolanes upon reaction with carbonyl compounds, a crucial transformation in multi-step organic synthesis. This guide will explore the synthesis of Ethylene Di(thiotosylate) from its basic starting materials, providing detailed experimental procedures and relevant physicochemical data.

Synthetic Pathways and Starting Materials

The synthesis of Ethylene Di(thiotosylate) is a multi-step process that begins with readily available starting materials. The overall synthetic scheme involves the preparation of key precursors, namely 1,2-ethanedithiol and potassium thiotosylate, which are then reacted to yield the final product.

Precursor Synthesis

2.1.1. Synthesis of p-Toluenesulfonyl Chloride

The journey to Ethylene Di(thiotosylate) begins with the synthesis of p-Toluenesulfonyl chloride (TsCl), a common and essential reagent in organic chemistry.

-

Starting Material: Toluene

-

Reaction: Chlorosulfonation of toluene.[1] This is typically achieved by reacting toluene with chlorosulfonic acid.

2.1.2. Synthesis of Potassium Thiotosylate

Potassium thiotosylate serves as the direct precursor for the "thiotosylate" portion of the final molecule.

-

Starting Material: p-Toluenesulfonyl Chloride

-

Reaction: Reaction of p-toluenesulfonyl chloride with a source of hydrosulfide, such as potassium hydrosulfide.

2.1.3. Synthesis of 1,2-Ethanedithiol

1,2-Ethanedithiol is the ethylene dithiol backbone of the target molecule.

-

Starting Material: 1,2-Dibromoethane and Thiourea

-

Reaction: The reaction proceeds via the formation of an isothiuronium salt, which is subsequently hydrolyzed to yield the dithiol.[2]

Final Synthesis of Ethylene Di(thiotosylate)

The culmination of the precursor synthesis pathways leads to the formation of Ethylene Di(thiotosylate).

-

Precursors: Potassium Thiotosylate and 1,2-Dibromoethane

-

Reaction: A nucleophilic substitution reaction where the thiotosylate anion displaces the bromide ions from 1,2-dibromoethane.

The logical relationship of the synthesis is depicted in the following diagram:

Quantitative Data

The following tables summarize the key quantitative data for Ethylene Di(thiotosylate) and its precursors.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| p-Toluenesulfonyl Chloride | C₇H₇ClO₂S | 190.65 | 67-69 | 146 @ 15 mmHg | - |

| Potassium Thiotosylate | C₇H₇KO₂S₂ | 226.36 | 227-229 | - | - |

| 1,2-Ethanedithiol | C₂H₆S₂ | 94.20 | -41 | 144-146 | 1.123 @ 25°C |

| Ethylene Di(thiotosylate) | C₁₆H₁₈O₄S₄ | 402.56 | 72-75 | - | - |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) |

| p-Toluenesulfonyl Chloride | 7.89 (d, 2H), 7.43 (d, 2H), 2.48 (s, 3H) | 145.9, 132.0, 130.1, 128.0, 21.8 | 1375 (asym SO₂), 1175 (sym SO₂) |

| 1,2-Ethanedithiol | 2.69 (q, 4H), 1.34 (t, 2H) | 24.9 | 2550 (S-H) |

| Ethylene Di(thiotosylate) | 7.80 (d, 4H), 7.39 (d, 4H), 3.29 (s, 4H), 2.46 (s, 6H) | 145.1, 132.8, 129.8, 127.3, 36.6, 21.7 | 1330, 1140 (SO₂) |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the key compounds.

Synthesis of 1,2-Ethanedithiol from 1,2-Dibromoethane and Thiourea[2]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of thiourea (2.0 mol) in 95% ethanol is heated to reflux.

-

1,2-Dibromoethane (1.0 mol) is added to the refluxing solution. An exothermic reaction ensues, leading to the precipitation of the diisothiuronium salt.

-

The salt is collected by filtration and then hydrolyzed by refluxing with an aqueous solution of potassium hydroxide (approx. 2.4 mol) for several hours.

-

After hydrolysis, the reaction mixture is cooled and acidified with sulfuric acid.

-

The product, 1,2-ethanedithiol, is isolated by steam distillation.

-

The collected dithiol is then purified by fractional distillation under reduced pressure. Yield: Approximately 60-70%.

Synthesis of Potassium Thiotosylate from p-Toluenesulfonyl Chloride

Procedure:

-

A solution of potassium hydroxide in water is cooled in an ice bath and saturated with hydrogen sulfide gas to form potassium hydrosulfide.

-

p-Toluenesulfonyl chloride is added portion-wise to the potassium hydrosulfide solution while maintaining the temperature.

-

The reaction mixture is stirred until the reaction is complete, indicated by a color change.

-

The product, potassium thiotosylate, is crystallized from the solution upon cooling, collected by filtration, and can be recrystallized from ethanol. Yield: Typically high.

Synthesis of Ethylene Di(thiotosylate)[3]

Procedure:

-

A mixture of potassium thiotosylate (0.2 mol), 1,2-dibromoethane (0.1 mol), and a catalytic amount of potassium iodide in ethanol is refluxed for several hours.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting solid is washed with a mixture of ethanol and water, followed by several washes with water to remove inorganic salts.

-

The crude Ethylene Di(thiotosylate) is then purified by recrystallization from ethanol. Yield: Approximately 70%.

Applications in Drug Development

Ethylene Di(thiotosylate) and related dithiolating agents play a crucial role in modern drug discovery and development. Their utility stems from their ability to act as versatile building blocks and protecting groups.

Protecting Group for Carbonyls and Active Methylene Groups

In the synthesis of complex drug molecules, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. Ethylene Di(thiotosylate) is a precursor to 1,3-dithiolanes, which are excellent protecting groups for aldehydes and ketones. This protection strategy is vital in the synthesis of various pharmaceuticals.

Synthesis of Steroids and Alkaloids

The literature indicates that trimethylene dithiotosylate, a close analog of Ethylene Di(thiotosylate), has been employed in the preparation and modification of several steroids and in the synthesis of alkaloids.[3] Ethylene dithiotosylate undergoes similar reactions, forming dithiolanes which are key intermediates in these synthetic routes.[3]

Role in Linker Chemistry for Drug Conjugates

The dithiol functionality that can be introduced using Ethylene Di(thiotosylate) is highly relevant in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Disulfide bonds are often used as cleavable linkers in ADCs.[2][] These linkers are stable in the bloodstream but are cleaved in the reducing environment inside cancer cells, releasing the potent cytotoxic drug at the target site. While Ethylene Di(thiotosylate) itself may not be the direct linker, the fundamental chemistry of dithiol formation is a core concept in the design of such linkers.

The general principle of a disulfide linker in an ADC is illustrated below:

Conclusion

Ethylene Di(thiotosylate) is a valuable and versatile reagent in organic synthesis with significant applications in the development of pharmaceuticals. Understanding the synthesis of this compound and its precursors is essential for chemists working in drug discovery. The detailed protocols and data provided in this guide serve as a comprehensive resource for the preparation and utilization of Ethylene Di(thiotosylate) in the synthesis of complex, biologically active molecules. Its role in forming stable yet cleavable protecting groups and its relevance to the burgeoning field of antibody-drug conjugates highlight its continued importance in medicinal chemistry.

References

Spectroscopic and Synthetic Profile of Ethylene Di(thiotosylate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for Ethylene Di(thiotosylate) (CAS No. 2225-23-2), a versatile reagent in organic synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize or are interested in the applications of this compound.

Chemical Identity and Properties

Ethylene Di(thiotosylate), also known as S,S'-ethane-1,2-diyl bis(4-methylbenzenesulfonothioate), is a stable, crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₁₈O₄S₄ |

| Molecular Weight | 402.58 g/mol |

| CAS Number | 2225-23-2 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 72-75 °C |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet | 4H | Aromatic protons (ortho to SO₂) |

| ~7.4 | Doublet | 4H | Aromatic protons (meta to SO₂) |

| ~3.3 | Singlet | 4H | Ethylene bridge (-CH₂-CH₂-) |

| ~2.4 | Singlet | 6H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Aromatic Carbon (para to CH₃) |

| ~135 | Aromatic Carbon (ipso to SO₂) |

| ~130 | Aromatic Carbon (meta to SO₂) |

| ~128 | Aromatic Carbon (ortho to SO₂) |

| ~35 | Ethylene bridge Carbon (-CH₂-CH₂-) |

| ~21 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1595 | Medium | Aromatic C=C stretch |

| ~1330 | Strong | Asymmetric SO₂ stretch |

| ~1150 | Strong | Symmetric SO₂ stretch |

| ~815 | Strong | p-substituted benzene C-H bend |

| ~710 | Strong | C-S stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Possible Fragment |

| 402 | Low | [M]⁺ (Molecular Ion) |

| 247 | High | [C₇H₇SO₂S]⁺ |

| 155 | High | [C₇H₇SO₂]⁺ |

| 139 | Medium | [C₇H₇S]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following sections detail the synthetic and analytical procedures for Ethylene Di(thiotosylate).

Synthesis of Ethylene Di(thiotosylate)

A reliable method for the synthesis of Ethylene Di(thiotosylate) has been reported in Organic Syntheses. The procedure involves the reaction of potassium p-toluenethiosulfonate with 1,2-dibromoethane.

Experimental Workflow for Synthesis

Detailed Procedure:

-

To a stirred solution of potassium p-toluenethiosulfonate (2 equivalents) in ethanol, a catalytic amount of potassium iodide is added.

-

1,2-Dibromoethane (1 equivalent) is then added to the mixture.

-

The reaction mixture is refluxed for several hours under an inert atmosphere (e.g., nitrogen).

-

After cooling, the solvent is removed under reduced pressure.

-

The resulting solid is washed sequentially with a mixture of ethanol and water, followed by several washes with water to remove inorganic salts.

-

The crude product is then purified by recrystallization from ethanol to yield pure Ethylene Di(thiotosylate).

Spectroscopic Analysis Protocols